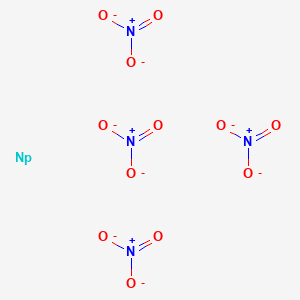
Neptunium tetranitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neptunium tetranitrate is a useful research compound. Its molecular formula is N4NpO12-4 and its molecular weight is 485.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Nuclear Fuel Cycle
Neptunium is an actinide that plays a critical role as a byproduct in the nuclear fuel cycle, particularly during the reprocessing of spent nuclear fuel. Neptunium tetranitrate is primarily studied for its solubility and extractability in various chemical environments.
- Extraction Processes : Np(NO₃)₄ is relevant in the PUREX (Plutonium Uranium Recovery by EXtraction) process, where neptunium's oxidation states influence its extraction efficiency. In acidic media, Np exists predominantly in the tetravalent (Np(IV)) and pentavalent (Np(V)) states. The extractability of neptunium varies significantly with its oxidation state; Np(IV) and Np(VI) are more extractable compared to Np(V) which is less so .
- Case Study - CoDCon Process : Recent studies have demonstrated that modifying the PUREX process can enhance neptunium management. For instance, counter-current flowsheet tests indicated that controlling the redox state of neptunium during extraction can optimize its recovery and minimize waste .
Redox Behavior and Speciation
Neptunium's redox chemistry is complex due to its ability to exist in multiple oxidation states (III, IV, V, VI). This complexity has implications for both its chemical behavior and its management in nuclear processes.
- Spectroscopic Analysis : Techniques such as optical absorbance spectroscopy allow for the determination of neptunium's oxidation state in solution. For example, distinct absorbance bands corresponding to different oxidation states facilitate their identification and quantification .
- Protonation Studies : Research employing Density Functional Theory (DFT) has explored the thermodynamics of neptunium protonation reactions. These studies suggest that pH significantly influences the stability and speciation of neptunium, particularly in heptavalent forms which are less understood but critical for understanding neptunium behavior in acidic solutions .
Environmental and Waste Management Applications
This compound also has implications for environmental remediation and nuclear waste management.
- Solid Phase Extraction : The use of anion exchange resins for solid phase extraction of neptunium from acidic streams has shown promise. Different resin types exhibit varying efficiencies based on their cationic centers, which affects their uptake capabilities for neptunium ions .
- Long-Term Storage Considerations : Given neptunium's long half-life (approximately 2.14 million years), understanding its chemical behavior is crucial for developing strategies for long-term storage and disposal of nuclear waste. Effective management practices must consider neptunium's potential mobility and reactivity under various conditions .
Future Directions and Research Needs
The applications of this compound highlight several areas where further research is needed:
- Enhanced Extraction Techniques : Continued development of novel extraction methods that improve selectivity and efficiency for neptunium recovery from spent fuel cycles.
- Comprehensive Redox Studies : More extensive studies on the redox behavior of neptunium across different environmental conditions will aid in predicting its behavior during waste processing.
- Modeling Environmental Impact : Research should focus on modeling the long-term environmental impacts of neptunium release from nuclear facilities to better inform regulatory frameworks.
化学反応の分析
Redox Reactions in Nitric Acid
Neptunium tetranitrate participates in redox equilibria influenced by nitric acid concentration and radiation :
-
Oxidation to Np(V) :
Np4++NO3−→NpO2++NO2(k=0.7–73dm3mol−1s−1) -
Radiolytic Reduction : Gamma irradiation induces reduction via reactions with HNO₂ and H₂O₂ :
Np4++H2O2→Np3++HO2−+H+(k=1.9dm3mol−1s−1)
Key Findings :
-
Above 4 M HNO₃, Np(IV) oxidizes to Np(VI) via NO₃- radicals .
-
Steady-state Np(VI):Np(V) ratios depend on competing oxidation/reduction kinetics .
Ligand Substitution and Complexation
This compound forms stable complexes with N,O-donor ligands, which influence its redox behavior :
-
Ion Pair Formation : Extraction into organic phases yields [LNpO₂NO₃][NpO₂(NO₃)₃] ion pairs (L = tetradentate ligand) .
-
Mixed-Valence Complexes : In acetonitrile, [LNpO₂NO₃]₂·NpO₂(NO₃)₂ stabilizes Np(V)-Np(VI) interactions .
Radiation-Induced Reactions
Gamma radiation alters neptunium’s oxidation state distribution :
| Nitric Acid (M) | Dominant Np Species | Radiolytic Product |
|---|---|---|
| 0.5–2.0 | Np(IV) | Np(V)/Np(VI) |
| 4.0–6.0 | Np(VI) | Np(V) |
Comparative Reactivity with Other Actinide Nitrates
| Compound | Oxidation State | Reactivity with HNO₃ | Key Difference |
|---|---|---|---|
| U(NO₃)₄ | +4 | Less redox-active | Stable in +4 state |
| Pu(NO₃)₄ | +4 | Rapid hydrolysis | Higher radioactivity |
| Np(NO₃)₄ | +4 | Redox-flexible | Forms cation-cation bonds |
Decomposition Pathways
特性
CAS番号 |
25933-55-5 |
|---|---|
分子式 |
N4NpO12-4 |
分子量 |
485.07 g/mol |
IUPAC名 |
neptunium;tetranitrate |
InChI |
InChI=1S/4NO3.Np/c4*2-1(3)4;/q4*-1; |
InChIキー |
XHXJHKCJMVVEJC-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Np] |
正規SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Np] |
Key on ui other cas no. |
25933-55-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















